molecular formula C20H14FN3O B14205202 3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 832738-78-0

3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14205202
CAS No.: 832738-78-0
M. Wt: 331.3 g/mol
InChI Key: OCXSYUZCCFYDSQ-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with formamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other electronegative atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe for studying biological processes involving pyrido[2,3-d]pyrimidine derivatives.

    Medicine: Potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 2-fluorophenylmethyl group, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other pyrido[2,3-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .

Properties

CAS No.

832738-78-0

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14FN3O/c21-17-11-5-4-9-15(17)13-24-19(14-7-2-1-3-8-14)23-18-16(20(24)25)10-6-12-22-18/h1-12H,13H2

InChI Key

OCXSYUZCCFYDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4F

Origin of Product

United States

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